8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c19-16(18-13-5-3-6-14(18)9-8-13)17(10-1-2-11-17)15-7-4-12-20-15/h3-5,7,12-14H,1-2,6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXLIXHXBYAAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3C4CCC3C=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, including the formation of the thiophene ring, the cyclopentane ring, and the bicyclic octane structure. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
8-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bicyclic octane structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues of 8-azabicyclo[3.2.1]oct-2-ene derivatives are compared below:
*Calculated based on molecular formula.
Biological Activity
The compound 8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic structure that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic framework, which contributes to its unique pharmacological properties. The presence of the thiophene ring and the azabicyclo structure are crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of the SUV39H2 enzyme, which is implicated in various cancer pathways. The inhibition of SUV39H2 can lead to altered gene expression profiles associated with tumor progression.
Key Findings:
- Inhibition of SUV39H2 : The compound has been shown to inhibit SUV39H2 effectively, which is a target for cancer therapy due to its role in histone methylation and gene silencing related to oncogenes .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit moderate to excellent anti-tumor activities against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one derivative showed IC50 values of 0.20 µM against A549 cells .
- Mechanism of Action : The compound appears to exert its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival in cancer cells. Western blot analyses indicated significant suppression of AKT phosphorylation at low concentrations .
Data Tables
| Compound Derivative | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 8-Azabicyclo Derivative 1 | A549 | 0.20 ± 0.05 | PI3K/mTOR Inhibition |
| 8-Azabicyclo Derivative 2 | MCF-7 | 1.25 ± 0.11 | PI3K/mTOR Inhibition |
| 8-Azabicyclo Derivative 3 | HeLa | 1.03 ± 0.24 | PI3K/mTOR Inhibition |
Case Studies
Several studies have explored the biological activity of compounds related to 8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene :
- Study on Antitumor Activity : A study evaluated various substituted derivatives against multiple cancer cell lines, revealing that modifications in the thiophene ring significantly enhanced their antitumor potency .
- Enzymatic Activity Assays : Research involving enzymatic assays showed that certain derivatives not only inhibited SUV39H2 but also affected other pathways critical for tumor growth, suggesting a multifaceted mechanism of action .
- Molecular Modeling Studies : Computational studies provided insights into how structural variations influence biological activity, helping to identify lead compounds for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
